4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol
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Overview
Description
4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorinated phenol group, a dimethyl substitution, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL typically involves a multi-step organic synthesis process. One common method includes the condensation reaction between 4-chloro-3,5-dimethylphenol and 2-phenyl-1,3-benzoxazole-5-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A simpler analog with similar antimicrobial properties.
2-Phenyl-1,3-benzoxazole: Shares the benzoxazole moiety but lacks the chlorinated phenol group.
Uniqueness
4-CHLORO-3,5-DIMETHYL-2-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-10-19(26)17(14(2)21(13)23)12-24-16-8-9-20-18(11-16)25-22(27-20)15-6-4-3-5-7-15/h3-12,26H,1-2H3 |
InChI Key |
UDDNLMHOTRGSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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